molecular formula C15H21N3O3S B14971382 5-(azepan-1-ylsulfonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-(azepan-1-ylsulfonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14971382
M. Wt: 323.4 g/mol
InChI Key: LQPDKZIQDDLURY-UHFFFAOYSA-N
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Description

5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a benzodiazolone core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of azepane-1-sulfonyl chloride with a suitable benzodiazolone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazolone core.

Mechanism of Action

The mechanism of action of 5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit or activate certain enzymes, thereby influencing metabolic processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

5-(azepan-1-ylsulfonyl)-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C15H21N3O3S/c1-16-13-8-7-12(11-14(13)17(2)15(16)19)22(20,21)18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

LQPDKZIQDDLURY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCCC3)N(C1=O)C

Origin of Product

United States

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